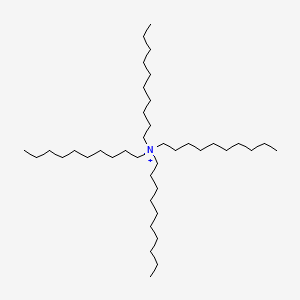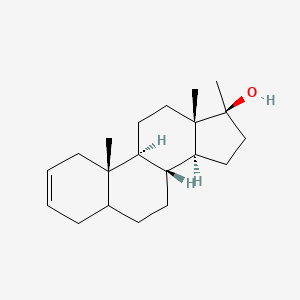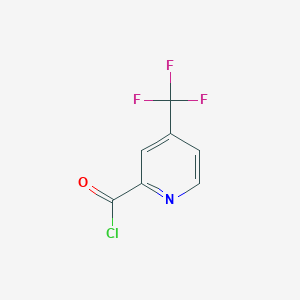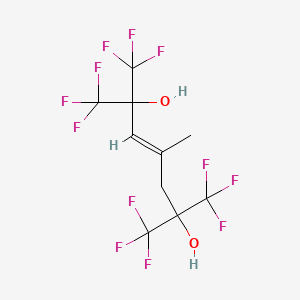![molecular formula C48H28N4NiO8 B13417063 hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a complex compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction of pyrrole and benzaldehyde derivatives under acidic conditions.
Metalation: The porphyrin core is then metalated with nickel(II) ions to form the nickel(II) porphyrin complex.
Functionalization: The final step involves the functionalization of the porphyrin complex with benzoate groups through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by light or chemical oxidants, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, typically involving reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups on the porphyrin ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Light, oxygen, or chemical oxidants like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce singlet oxygen or other reactive oxygen species, while substitution reactions can yield a variety of functionalized porphyrin derivatives.
科学研究应用
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate has several scientific research applications:
Photodynamic Therapy (PDT): The compound is used as a photosensitizer in PDT for cancer treatment.
Catalysis: The compound serves as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biological Imaging: Due to its fluorescent properties, the compound is used in biological imaging to visualize cellular processes.
Sustainable Chemistry: The compound is employed in photocatalysis for sustainable chemical processes.
作用机制
The mechanism of action of hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves the following steps:
Light Absorption: The compound absorbs light, leading to an excited singlet state.
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to form an excited triplet state.
Reactive Oxygen Species Generation: The excited triplet state interacts with molecular oxygen to produce reactive oxygen species, such as singlet oxygen, which can induce cell damage or catalyze chemical reactions.
相似化合物的比较
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate can be compared with other similar compounds, such as:
5,10,15,20-Tetrakis(4-carboxylatophenyl)porphyrin: This compound is also used in photodynamic therapy and catalysis but lacks the nickel(II) ion, which can affect its photophysical properties.
5-Phenyl-10,15,20-Tris(4-sulfonatophenyl)porphyrin: This water-soluble porphyrin has unique aggregation properties and is used in catalysis and biological applications.
The uniqueness of this compound lies in its specific functional groups and metalation with nickel(II), which enhance its photophysical properties and broaden its range of applications.
属性
分子式 |
C48H28N4NiO8 |
|---|---|
分子量 |
847.4 g/mol |
IUPAC 名称 |
hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Ni/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChI 键 |
KRJLBWKAYPGJOF-UHFFFAOYSA-L |
规范 SMILES |
[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


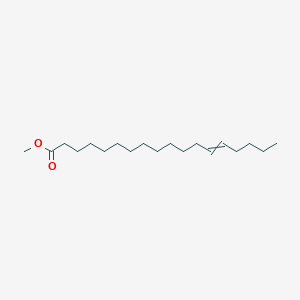
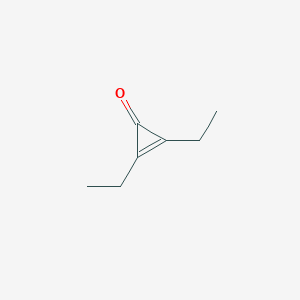


![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
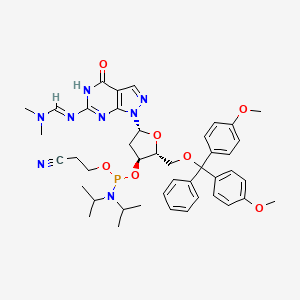
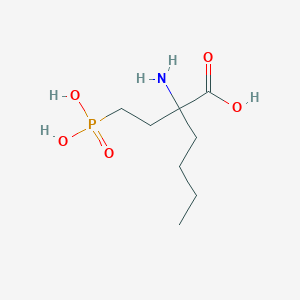
![1-Chloro-3-[3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13417030.png)
![1-[(Ethylimino)phenylmethyl]cyclopentanol](/img/structure/B13417035.png)

